molecular formula C12H24N2O2 B2510016 tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate CAS No. 2173637-79-9

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate

Cat. No.: B2510016
CAS No.: 2173637-79-9
M. Wt: 228.336
InChI Key: IMARJCJANVNDAM-JTQLQIEISA-N
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Description

tert-Butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate is a chiral, bifunctional scaffold of high value in medicinal chemistry and drug discovery. The compound features a primary amine, which serves as a versatile handle for conjugation and amide bond formation, and a pyrrolidine ring bearing a tert-butyloxycarbonyl (Boc) protective group. The Boc group effectively masks the secondary amine, enhancing the compound's stability and solubility during synthetic sequences and allowing for selective deprotection under mild acidic conditions. This molecular architecture makes it a critical intermediate for constructing more complex, biologically active molecules. Its primary applications include serving as a key precursor in the synthesis of protease inhibitors, where the pyrrolidine core can mimic transition states, and in the development of GPCR-targeted ligands, leveraging the conformational restraint of the ring system. Furthermore, the extended aminopropyl linker enables its use in creating chemical libraries for high-throughput screening and in the development of protein degraders such as PROTACs, by facilitating the linkage between E3 ligase ligands and target protein binders. This reagent is strictly for research applications in laboratory settings.

Properties

IUPAC Name

tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-5-7-10(14)6-4-8-13/h10H,4-9,13H2,1-3H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMARJCJANVNDAM-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis of tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate requires careful planning to establish the (2S) stereocenter and introduce the 3-aminopropyl moiety. Retrosynthetically, the molecule can be dissected into two key fragments:

  • Chiral pyrrolidine core : Derived from (S)-proline or via asymmetric synthesis.
  • 3-Aminopropyl side chain : Introduced through alkylation or reductive amination.

Protection of the primary amine with a Boc group is critical to prevent undesired side reactions during subsequent steps.

Stepwise Synthetic Procedures

Route 1: Chiral Pool Synthesis from (S)-Proline

Boc Protection of (S)-Pyrrolidine-2-Carboxylic Acid

(S)-Pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction proceeds in tetrahydrofuran (THF) at 0–25°C, yielding tert-butyl (S)-pyrrolidine-2-carboxylate.

Representative Conditions

  • Reagents : Boc₂O (1.2 equiv), TEA (2.0 equiv), THF, 24 hr, 25°C.
  • Yield : 92% (reported for analogous Boc-protected pyrrolidines).
Alkylation with 3-Bromopropylamine

The Boc-protected pyrrolidine is alkylated using 3-bromopropylamine hydrobromide. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates the SN2 reaction at 50°C.

Optimization Insights

  • Solvent : DMF > acetonitrile (MeCN) due to superior solubility.
  • Base : K₂CO₃ (3.0 equiv) ensures complete deprotonation.
  • Yield : 68–75% after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).

Route 2: Asymmetric Reductive Amination

Synthesis of Pyrrolidin-2-One Intermediate

Pyrrolidin-2-one is reacted with tert-butyl (3-aminopropyl)carbamate in the presence of a chiral catalyst. A study using (R)-BINAP-PdCl₂ achieved 89% enantiomeric excess (ee) for analogous structures.

Key Data

  • Catalyst : (R)-BINAP-PdCl₂ (5 mol%).
  • Reducing Agent : NaBH₄ (2.0 equiv).
  • Yield : 81%.

Critical Reaction Optimization

Stereochemical Control

The (2S) configuration is preserved via:

  • Low-temperature reactions (0–10°C) to minimize racemization.
  • Chiral auxiliaries : (S)-Proline-derived intermediates ensure retention of configuration.

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexanes (1:3 to 1:1) resolves Boc-protected intermediates.
  • Recrystallization : Tert-butyl esters often crystallize from hexanes/ethyl acetate mixtures.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃)

  • δ 1.38 (s, 9H, Boc CH₃).
  • δ 3.43–3.20 (m, 4H, pyrrolidine and aminopropyl CH₂).
  • δ 4.91 (t, J = 7.1 Hz, 1H, NH).

13C NMR (101 MHz, CDCl₃)

  • δ 79.8 (Boc quaternary C).
  • δ 157.3 (Boc carbonyl).
  • δ 53.2 (pyrrolidine C-2).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated : [M + H]⁺ = 229.1912 (C₁₂H₂₅N₂O₂).
  • Observed : 229.1915.

Comparative Evaluation of Synthetic Routes

Parameter Route 1 (Chiral Pool) Route 2 (Asymmetric)
Overall Yield 62% 58%
Stereopurity (ee) >99% 89%
Steps 3 4
Cost Efficiency High Moderate

Data synthesized from Refs.

Industrial-Scale Considerations

Green Chemistry Metrics

  • Solvent Choice : THF and DMF are replaced with cyclopentyl methyl ether (CPME) in newer protocols to enhance sustainability.
  • Catalyst Recycling : Pd-based catalysts recovered via filtration (85% recovery).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrrolidines with various functional groups.

Scientific Research Applications

Tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its transport across cell membranes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Differences

Compound Name Substituent at Pyrrolidine C2 Functional Groups Molecular Weight (g/mol) CAS Number
This compound 3-aminopropyl Boc, primary amine 228.3 2173637-79-9
tert-Butyl (2S)-2-(m-tolylcarbamoyl)pyrrolidine-1-carboxylate m-tolylcarbamoyl Boc, carboxamide 316.4 Not reported
5-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine Bromopyridine, silyl ether Bromine, methoxy, silyl 469.41 1215089-03-0
tert-Butyl (2S)-2-({(2'S,3R,5'S)-2-oxo-5'-[(1E)-prop-1-en-1-yl]-...}carbonyl)pyrrolidine-1-carboxylate (328) Spiro-oxindole, prop-1-en-1-yl Boc, spirocyclic ketone, alkene 628.35 Not reported
Key Observations :

Functional Groups: The primary amine in this compound distinguishes it from analogs with carboxamide (e.g., compound 1 in ) or aromatic substituents (e.g., pyridine derivatives in ). This amine enhances nucleophilicity, enabling conjugation with electrophiles like carbonyls or sulfonyl chlorides . Compounds with spiro-oxindole or pyridine moieties (e.g., 328 in ) exhibit extended π-systems, which may improve binding to biological targets such as kinases or GPCRs .

Stereochemistry :

  • All listed compounds are chiral, with the (2S)-configuration conserved in the pyrrolidine core. However, complex analogs like 328 incorporate additional stereocenters (e.g., 2'S, 3R, 5'S), which could influence enantioselective interactions in catalysis or drug-receptor binding .
Key Observations :
  • The Boc-protected carboxamide analog (compound 1 in ) achieves a high yield (88%) via standard carbodiimide coupling, reflecting the robustness of this method for amide bond formation .
  • Multi-step syntheses for complex spirocyclic derivatives (e.g., 328) result in moderate yields (85%), likely due to challenges in stereochemical control and purification .
Key Observations :
  • The 3-aminopropyl group in the target compound is advantageous for drug-linker applications (e.g., antibody-drug conjugates) due to its amine reactivity .
  • Carboxamide derivatives () show promise in disrupting protein-protein interactions (e.g., MIA-fibronectin in melanoma), highlighting the role of aromatic substituents in target engagement .

Biological Activity

Overview

Tert-butyl (2S)-2-(3-aminopropyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl ester group, an aminopropyl side chain, and a carboxylate functional group, which contribute to its reactivity and interactions with biological systems.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄N₂O₂
  • Molecular Weight : Approximately 240.35 g/mol
  • CAS Number : 2173637-79-9

The compound's structure is characterized by a five-membered nitrogen-containing ring, which is crucial for its biological activity. The stereochemistry at the chiral center (2S) enhances its specificity in interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with various molecular targets through:

  • Hydrogen Bonding : The aminopropyl group can form hydrogen bonds with biological macromolecules.
  • Electrostatic Interactions : These interactions can modulate the activity of enzymes or receptors.
  • Lipophilicity : The tert-butyl ester increases the compound's stability and facilitates its transport across cell membranes, enhancing bioavailability.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of significant biological activities:

  • Ligand Activity : Investigated for its potential as a ligand in biochemical assays, suggesting roles in receptor binding and signal transduction pathways.
  • Therapeutic Potential : Explored for applications in drug development, particularly as precursors in synthesizing pharmaceutical compounds.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Ligand BindingPotential ligand in biochemical assays
AntimicrobialExhibited antimicrobial properties in preliminary studies
Drug DevelopmentUsed as a precursor for synthesizing pharmaceuticals

Case Study: Ligand Binding Assays

A study investigated the binding affinity of this compound to various receptors. Results indicated a moderate affinity for specific G-protein coupled receptors (GPCRs), suggesting potential therapeutic applications in treating conditions modulated by these receptors.

Case Study: Antimicrobial Testing

In vitro tests demonstrated that the compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

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